Sodium p-Toluenesulfinate Tetrahydrate

Overview

Description

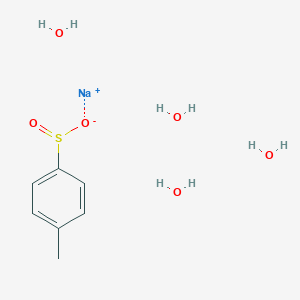

Sodium p-Toluenesulfinate Tetrahydrate is a chemical compound with the molecular formula C7H7NaO2S·4H2O. It is the hydrate form of the sodium salt of para-toluenesulfinic acid. This compound appears as a white to light yellow powder or crystalline solid and is soluble in water and ethanol . It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Sodium p-Toluenesulfinate Tetrahydrate, also known as P-Toluenesulfinic Acid Sodium Salt Tetrahydrate, is a chemical compound that is primarily used in the field of organic synthesis

Mode of Action

The compound is the hydrate of the sodium salt of para-toluenesulfinic acid . The molecular geometry around the sulfur atom is tetrahedral with X–S–Y angles spanning a range of 102.23 (6)–110.04 (6) . In the crystal, the water molecules connect the sodium cations into chains along the b axis via O—H O hydrogen bonds .

Biochemical Pathways

It is known that the compound is used in organic synthesis , suggesting that it may play a role in various chemical reactions.

Pharmacokinetics

It is known that the compound is soluble in water and ethanol , which could potentially influence its bioavailability.

Result of Action

It is known that the compound is used as a supporting electrolyte for depositing polypyrrole membranes . It was also used as a solute to study the performance of resin particles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a hydrate, suggesting that its stability and efficacy could be affected by humidity and temperature . Furthermore, the compound is soluble in water and ethanol , suggesting that its action could be influenced by the presence of these solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium p-Toluenesulfinate Tetrahydrate can be synthesized through the reduction of p-toluenesulfonyl chloride. The process involves the following steps:

Hydrolysis: p-Toluenesulfonyl chloride is hydrolyzed in the presence of water to form p-toluenesulfinic acid.

Neutralization: The resulting p-toluenesulfinic acid is then neutralized with sodium hydroxide to form sodium p-toluenesulfinate.

Crystallization: The compound is crystallized from an aqueous solution to obtain the tetrahydrate form.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated crystallization techniques enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium p-Toluenesulfinate Tetrahydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to form p-toluenesulfonic acid.

Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

Oxidation: It can be oxidized to form p-toluenesulfonic acid.

Common Reagents and Conditions:

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Common nucleophiles include halides, amines, and alcohols.

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Major Products:

Reduction: p-Toluenesulfonic acid.

Substitution: Various substituted toluenesulfinates.

Oxidation: p-Toluenesulfonic acid.

Scientific Research Applications

Sodium p-Toluenesulfinate Tetrahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfoxide compounds.

Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Sodium p-Toluenesulfonate: Similar in structure but contains a sulfonate group (-SO3Na) instead of a sulfinic group.

Sodium Benzenesulfinate: Contains a benzene ring instead of a toluene ring.

Sodium Methanesulfinate: Contains a methane group instead of a toluene ring.

Uniqueness: Sodium p-Toluenesulfinate Tetrahydrate is unique due to its specific reactivity and solubility properties. The presence of the sulfinic group allows it to participate in a wider range of chemical reactions compared to its sulfonate counterpart. Additionally, its tetrahydrate form enhances its stability and solubility in aqueous solutions .

Biological Activity

Sodium p-toluenesulfinate tetrahydrate (Na+·C7H7O2S−·4H2O) is an organosulfur compound derived from para-toluenesulfinic acid. This compound exhibits a variety of biological activities that have been studied extensively, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, applications, and relevant case studies.

- Molecular Formula : CH3C6H4SO2Na·4H2O

- Molecular Weight : 250.25 g/mol

- CAS Number : 824-79-3

- Assay Purity : 97.0-102.0% .

The compound has a tetrahedral molecular geometry around the sulfur atom, with bond angles ranging from 102.23° to 110.04° . The presence of water molecules in its structure facilitates hydrogen bonding, contributing to its solubility and reactivity.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a nucleophilic and electrophilic reagent in various chemical reactions:

- Nucleophilic Agent : It can act as a nucleophile in electrophilic aromatic substitution reactions, facilitating the formation of sulfonamides and sulfonylated compounds .

- Electrophilic Reactions : The compound participates in electrophilic reactions, leading to the synthesis of diverse organosulfur compounds .

- Radical Reactions : It can also engage in radical reactions under specific conditions, which have implications in synthetic organic chemistry .

Applications in Research and Industry

This compound has found applications across various fields:

- Organic Synthesis : It serves as a versatile building block for synthesizing sulfonamides and other sulfur-containing compounds, playing a crucial role in pharmaceutical chemistry .

- Biological Studies : The compound has been used to explore biochemical pathways involving sulfur compounds, particularly in the context of drug development .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated that this compound could be effectively used to synthesize various sulfonamides through nucleophilic substitution reactions. The reaction conditions were optimized to yield high purity products with minimal by-products .

Case Study 2: Antimicrobial Activity

Research has indicated that sodium p-toluenesulfinate exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Data Table: Biological Activities and Applications

Properties

IUPAC Name |

sodium;4-methylbenzenesulfinate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPRYQZBDONMGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635646 | |

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868858-48-4 | |

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular geometry around the sulfur atom in Sodium p-Toluenesulfinate Tetrahydrate?

A1: The molecular geometry around the sulfur atom in this compound is tetrahedral. [] This is a common geometry for sulfur atoms with four bonds. The X–S–Y angles in this compound range from 102.23 (6)°–110.04 (6)°. []

Q2: How are the sodium cations organized within the crystal structure of this compound?

A2: In the crystal structure, water molecules play a crucial role in organizing the sodium cations. They form chains of sodium cations along the b axis via O—H⋯O hydrogen bonds. [] Additionally, an intermolecular O—H⋯π interaction is observed within the crystal structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.